molecular formula C23H20FN5O4S B2388621 N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-71-2

N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2388621
CAS No.: 852171-71-2
M. Wt: 481.5
InChI Key: KXLNFNLZVKZLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20FN5O4S and its molecular weight is 481.5. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis for PET Imaging

Compounds with structural similarities to the one mentioned have been synthesized for use as radioligands in Positron Emission Tomography (PET) imaging. For instance, [18F]PBR111, a derivative within this chemical family, has been developed as a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the compound's potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, which share a common structural motif with the specified chemical, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on COX-2 selectivity, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Neuroinflammation PET Imaging

Another application involves the synthesis of novel pyrazolo[1,5-a]pyrimidines for binding the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds have shown promise as in vivo PET radiotracers for imaging neuroinflammation, further underscoring the relevance of such chemical structures in developing diagnostic tools for neurodegenerative diseases (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Study

Research on fluoroethoxy and fluoropropoxy substituted pyrimidines has led to compounds with high affinity and selectivity for peripheral benzodiazepine receptors, offering insights into the development of imaging agents for studying neurodegenerative disorders through positron emission tomography (Fookes et al., 2008).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O4S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)13-7-9-16(33-3)10-8-13)34-12-17(30)25-15-6-4-5-14(24)11-15/h4-11H,12H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLNFNLZVKZLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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